3-(4-TERT-BUTYLPHENYL)-3-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]PROPANOIC ACID
Overview
Description
3-(4-TERT-BUTYLPHENYL)-3-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of carboxylic acids This compound features a complex structure with multiple functional groups, including a tert-butylphenyl group, a dimethylphenoxy group, and an acylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]PROPANOIC ACID typically involves multiple steps:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the dimethylphenoxy group: This step may involve the reaction of 2,5-dimethylphenol with an appropriate acyl chloride to form the ester linkage.
Formation of the acylamino group: This can be done by reacting the intermediate with an appropriate amine and acylating agent.
Final assembly: The final step involves coupling the intermediates to form the desired compound, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Material science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-TERT-BUTYLPHENYL)-3-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]PROPANOIC ACID: Similar compounds may include other carboxylic acids with similar functional groups.
Comparison: Compared to other similar compounds, this compound may exhibit unique reactivity and applications due to its specific structural features.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[[2-(2,5-dimethylphenoxy)acetyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15-6-7-16(2)20(12-15)28-14-21(25)24-19(13-22(26)27)17-8-10-18(11-9-17)23(3,4)5/h6-12,19H,13-14H2,1-5H3,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPQKRUOVOJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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